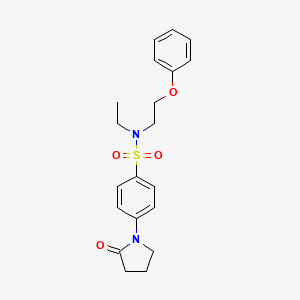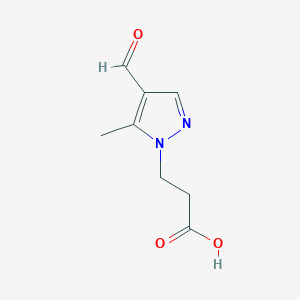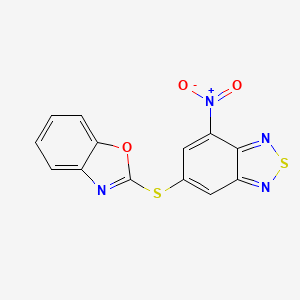![molecular formula C23H24ClN5O3S B11490954 [2-chloro-5-(methylsulfanyl)phenyl]{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}methanone](/img/structure/B11490954.png)
[2-chloro-5-(methylsulfanyl)phenyl]{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated benzoyl group, a methylsulfanyl group, a pyrazolyl group, and a nitrophenyl group attached to a piperazine ring.
Preparation Methods
The synthesis of 1-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the chlorinated benzoyl intermediate, followed by the introduction of the methylsulfanyl group. The pyrazolyl and nitrophenyl groups are then added sequentially, with the final step involving the formation of the piperazine ring. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
1-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder or tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide
Scientific Research Applications
1-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis by activating specific proteins .
Comparison with Similar Compounds
1-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINE can be compared with similar compounds such as:
2-Chloro-5-(methylsulfanyl)benzamide: This compound shares the chlorinated benzoyl and methylsulfanyl groups but lacks the pyrazolyl and nitrophenyl groups.
3,5-Dimethyl-1H-pyrazole: This compound contains the pyrazolyl group but lacks the other functional groups present in the target compound.
4-Nitrophenylpiperazine: This compound contains the nitrophenyl and piperazine groups but lacks the chlorinated benzoyl and methylsulfanyl groups. The uniqueness of 1-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINE lies in its combination of these functional groups, which may contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C23H24ClN5O3S |
|---|---|
Molecular Weight |
486.0 g/mol |
IUPAC Name |
(2-chloro-5-methylsulfanylphenyl)-[4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H24ClN5O3S/c1-15-12-16(2)28(25-15)22-13-17(4-7-21(22)29(31)32)26-8-10-27(11-9-26)23(30)19-14-18(33-3)5-6-20(19)24/h4-7,12-14H,8-11H2,1-3H3 |
InChI Key |
BSXLMQXWINUWPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)SC)Cl)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-{[4-methoxy-2-methyl-5-(propan-2-yl)benzyl]sulfanyl}-5-methyl-1,3-benzoxazol-7-yl)-2H-benzotriazole](/img/structure/B11490878.png)

![N-[2-methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]cyclohexanecarboxamide](/img/structure/B11490886.png)
![N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)-3,4,5-trimethoxybenzamide](/img/structure/B11490891.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B11490897.png)
![3H-[1,2,4]Triazolo[4,3-a]azepine-3-thione, 2,5,6,7,8,9-hexahydro-2-(1-piperidinylmethyl)-](/img/structure/B11490904.png)
![3-(thiophen-2-yl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11490911.png)
![Methyl 4-[5-(4-ethoxyphenyl)-6-oxo-3-phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate](/img/structure/B11490916.png)
![4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1-(6-chloropyridazin-3-yl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11490921.png)


![4-(1,3-benzodioxol-5-yl)-1-(3-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11490934.png)
![1-(3-chloro-2-methylphenyl)-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11490941.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11490949.png)
